BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Spectroscopic Data of
7-O-Primverosylpseudobaptigenin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 7-O-Primverosylpseudobaptigenin

Cat. No.: B12401216

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the isoflavone
glycoside, 7-O-Primverosylpseudobaptigenin. Due to the limited availability of specific
experimental data for this exact compound in public literature, this document presents data for
the aglycone, pseudobaptigenin, and typical spectroscopic values for the primverose sugar
moiety. The experimental protocols provided are representative of the methodologies used for
the isolation and characterization of flavonoid glycosides.

Spectroscopic Data

The structural elucidation of 7-O-Primverosylpseudobaptigenin is achieved through a
combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 7-O-Primverosylpseudobaptigenin, electrospray ionization (ESI) is a
common technique.

Table 1: Mass Spectrometry Data for Pseudobaptigenin (Aglycone)
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Mass-to-Charge Ratio

lonization Mode Interpretation
(m/z)

Negative ESI-TOF 281.0461 [M-H]~

Negative ESI-TOF 253.0528 Fragment ion

Note: The MS data presented is for the aglycone, pseudobaptigenin. The molecular weight of
7-O-Primverosylpseudobaptigenin would be higher, corresponding to the addition of a

primverose sugar moiety.
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and proton skeleton of the
molecule. The following tables summarize the *H and 3C NMR chemical shifts for the
aglycone, pseudobaptigenin. The data for the primverose moiety is based on typical values for

sugar residues found in flavonoid glycosides.

Table 2: 3C NMR Spectroscopic Data (125 MHz, DMSO-de) for Pseudobaptigenin and
Predicted Values for the Primverose Moiety
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7-O-

Position Pseudobaptigenin (oc, Primverosylpseudobaptige
ppm) nin (Predicted &c, ppm)

2 1535 153.6
3 124.0 124.2
4 175.0 175.1
4a 117.5 117.6
5 127.5 127.6
6 115.0 115.2
7 162.0 164.5
8 102.0 102.2
8a 157.0 157.2
1 125.0 125.1
2' 108.5 108.6
3 148.0 148.1
4 147.0 147.2
5' 109.0 109.1
6' 121.5 121.6
O-CH2-0 101.0 101.1
Primverose Moiety
Glc-1" - ~100.5
Glc-2" - ~74.0
Glc-3" - ~77.5
Glc-4" - ~70.0
Glc-5" - ~76.5
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Glc-6" ~67.0
Xyl-1" ~104.5
Xyl-2" ~735
Xyl-3" ~76.0
Xyl-4" ~69.5
Xyl-5™ ~66.0

Table 3: tH NMR Spectroscopic Data (500 MHz, DMSO-ds) for Pseudobaptigenin and
Predicted Values for the Primverose Moiety

7-O-

e Pseudobaptigenin (6H, Primverosylpseudobaptige

ppm, J in Hz) nin (Predicted 8H, ppm, J

in Hz)

H-2 8.35 (s) 8.40 (s)

H-5 8.00 (d, 8.5) 8.05 (d, 8.5)

H-6 7.00 (dd, 8.5, 2.0) 7.10 (dd, 8.5, 2.0)

H-8 6.90 (d, 2.0) 6.95 (d, 2.0)

H-2' 7.10 (s) 7.15 (s)

H-5' 6.95 (d, 8.0) 7.00 (d, 8.0)

H-6' 7.05 (d, 8.0) 7.10 (d, 8.0)

O-CH2-O 6.05 (s) 6.10 (s)

Primverose Moiety

H-1" (Glc) ~5.10 (d, 7.5)

Sugar Protons ~3.20 - 4.50 (m)

H-1"" (Xyl) ~4.40 (d, 7.0)
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Experimental Protocols

The following protocols are representative of the methods used for the isolation and
spectroscopic analysis of flavonoid glycosides from plant material.

1. Isolation and Purification

A general procedure for the isolation of flavonoid glycosides involves solvent extraction and
chromatographic separation.

o Extraction: Dried and powdered plant material is typically extracted with a polar solvent such
as methanol or ethanol. The resulting extract is then concentrated under reduced pressure.

o Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of
increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based
on their polarity. Flavonoid glycosides are typically found in the more polar fractions (e.g., n-
butanol).

o Chromatography: The enriched fraction is further purified using a combination of
chromatographic techniques. These may include:

o Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or
polyamide.

o High-Performance Liquid Chromatography (HPLC): Often a final purification step using a
C18 column to obtain the pure compound.

2. Spectroscopic Analysis

e Mass Spectrometry: High-resolution mass spectra are typically acquired using an ESI-TOF
mass spectrometer in both positive and negative ion modes.

 NMR Spectroscopy: tH, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a
spectrometer (e.g., 500 or 600 MHz). Samples are dissolved in a deuterated solvent,
commonly DMSO-ds or methanol-ds, with tetramethylsilane (TMS) used as an internal
standard.
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Visualizations

Workflow for Isolation and Characterization of 7-O-Primverosylpseudobaptigenin

The following diagram illustrates a typical workflow for the isolation and structural elucidation of
a flavonoid glycoside like 7-O-Primverosylpseudobaptigenin from a plant source.
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Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for the isolation and spectroscopic characterization of a flavonoid
glycoside.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12401216?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 7-O-
Primverosylpseudobaptigenin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401216#spectroscopic-data-for-7-o-
primverosylpseudobaptigenin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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